molecular formula C10H13F3N2S B2910258 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine CAS No. 1566835-01-5

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine

Cat. No.: B2910258
CAS No.: 1566835-01-5
M. Wt: 250.28
InChI Key: WGCRIVRYJBMPGZ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a thiazole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a trifluoromethyl group. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a cyclohexyl precursor. The thiazole ring can be synthesized separately and then coupled with the cyclohexyl derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The thiazole ring may also play a role in the compound’s biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)cyclohexanone
  • 4-(Trifluoromethyl)cyclohexanone
  • 4-(Trifluoromethyl)phenylhydrazine

Uniqueness

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is unique due to the combination of its trifluoromethyl group, cyclohexyl ring, and thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[3-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h5-7H,1-4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRIVRYJBMPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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